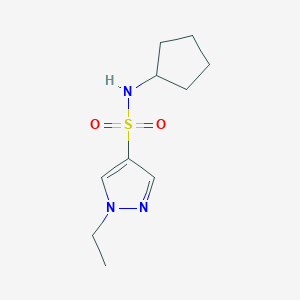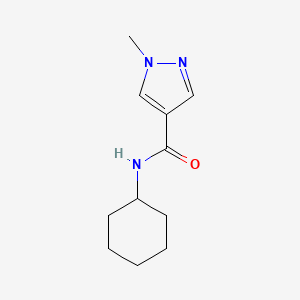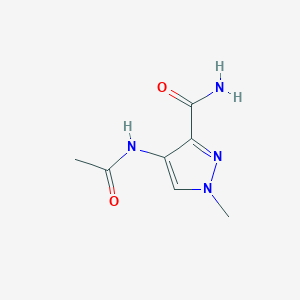
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2) and is widely used in scientific research. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. NS-398 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and Alzheimer's disease.
Mécanisme D'action
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide selectively inhibits COX-2, which is induced in response to inflammation and other stimuli. COX-2 produces prostaglandins that contribute to inflammation and pain. By inhibiting COX-2, N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide in lab experiments is its selectivity for COX-2, which allows researchers to study the specific effects of inhibiting this enzyme. However, N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Orientations Futures
There are several future directions for research on N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide. One area of interest is its potential therapeutic applications in cancer, arthritis, and Alzheimer's disease. Researchers are also exploring the use of N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide in combination with other drugs to enhance its effectiveness. Additionally, there is interest in developing new COX-2 inhibitors that are more effective and have fewer side effects than N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide.
Méthodes De Synthèse
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide can be synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with ethyl 4-chloro-3-oxobutanoate to form the intermediate cyclopentyl 3-oxobutanoate. The intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, followed by the reaction with sulfonamide to form the final product, N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide.
Applications De Recherche Scientifique
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively used in scientific research to study the role of COX-2 in various diseases. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects in animal models of arthritis. N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide has also been studied for its potential neuroprotective effects in Alzheimer's disease.
Propriétés
IUPAC Name |
N-cyclopentyl-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-2-13-8-10(7-11-13)16(14,15)12-9-5-3-4-6-9/h7-9,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMBTNVRNCZXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)

![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)



amine](/img/structure/B7459448.png)
![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)

![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)
